2-(isopropylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole
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Overview
Description
2-(Isopropylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole is an organic compound that falls under the category of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors in the presence of suitable catalysts. One common method includes the reaction between o-toluidine, isopropylthiol, and 4-methoxybenzaldehyde under acidic or basic conditions to form the desired imidazole ring. Reaction conditions such as temperature, solvent, and reaction time can greatly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to maximize efficiency and yield. Automated processes and continuous flow techniques can be employed to scale up the production, ensuring consistency and quality control.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using reagents like lithium aluminum hydride, leading to the formation of saturated imidazole derivatives.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
Major products depend on the specific reactions but may include sulfoxides, sulfones, halogenated derivatives, and alkylated imidazoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: It has potential as a therapeutic agent due to its bioactivity.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole exerts its effects varies based on its application:
Molecular Targets: It can interact with enzymes, proteins, and DNA, inhibiting or modifying their function.
Pathways Involved: In cancer cells, it may induce apoptosis through pathways involving caspases. In microbes, it may disrupt cell wall synthesis or function.
Comparison with Similar Compounds
2-(Isopropylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole is unique in its combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include other imidazole derivatives, such as:
Clotrimazole: An antifungal agent.
Metronidazole: An antibiotic and antiprotozoal medication.
Ketoconazole: Another antifungal compound.
Each of these compounds shares the imidazole core structure but differs in the substituents attached, leading to variations in their activity and applications.
Biological Activity
2-(isopropylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole, with the CAS number 1207010-20-5, is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is C20H22N2OS with a molecular weight of 338.5 g/mol. Its structure includes an imidazole ring substituted with isopropylthio, methoxyphenyl, and o-tolyl groups, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H22N2OS |
Molecular Weight | 338.5 g/mol |
CAS Number | 1207010-20-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the isopropylthio and aromatic substituents under controlled conditions to optimize yield and purity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related imidazole derivatives have shown activity against Mycobacterium tuberculosis (M. tuberculosis) and other pathogens. The lead compounds from similar studies demonstrated minimum inhibitory concentrations (MIC) as low as 3.8 µM against resistant strains .
Enzyme Inhibition
Studies have highlighted the potential of this compound as an inhibitor of various enzymes. For example, it has been investigated for its ability to inhibit ALOX15, an enzyme involved in inflammatory processes. The inhibition mechanism involves binding to the active site of the enzyme, altering substrate alignment and catalytic efficiency .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its efficacy may stem from its ability to interact with specific molecular targets within bacterial cells or inflammatory pathways. This interaction can disrupt normal cellular functions, leading to antimicrobial or anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents on the imidazole ring can significantly affect biological activity. For instance:
- Methoxy Group : The presence of a methoxy group at the para position on the phenyl ring enhances solubility and biological activity.
- Isopropylthio Group : This group appears crucial for maintaining activity against specific bacterial strains due to its electron-donating properties.
Case Studies
Several case studies have documented the biological activity of this compound:
- Antimycobacterial Screening : In a study evaluating various imidazole derivatives, this compound was noted for its promising activity against M. tuberculosis, suggesting potential for further development as an antitubercular agent .
- Inflammatory Response Modulation : Another study explored its role in modulating inflammatory responses through ALOX15 inhibition, indicating potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1-(2-methylphenyl)-2-propan-2-ylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14(2)24-20-21-13-19(16-9-11-17(23-4)12-10-16)22(20)18-8-6-5-7-15(18)3/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZIDSBGDPCZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SC(C)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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